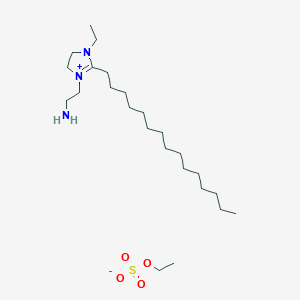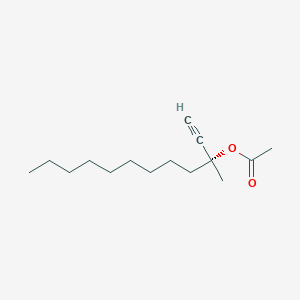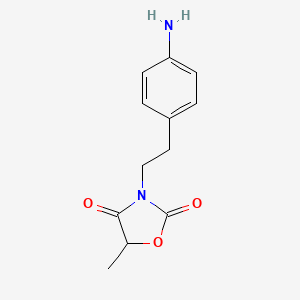
3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinediones This compound is characterized by the presence of an oxazolidine ring fused with a dione structure, along with a p-aminophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione typically involves the reaction of p-aminophenethylamine with a suitable oxazolidinedione precursor. One common method involves the condensation of p-aminophenethylamine with 5-methyl-2,4-dioxooxazolidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidinedione ring to more reduced forms, such as oxazolidines.
Substitution: The amino group in the p-aminophenethyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced oxazolidines.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Anileridine: An analog of pethidine with a p-aminophenethyl group.
Leritine: A synthetic opioid with a similar phenylpiperidine structure.
Comparison: 3-(p-Aminophenethyl)-5-methyloxazolidine-2,4-dione is unique due to its oxazolidinedione ring, which imparts distinct chemical properties compared to other similar compounds. While anileridine and leritine are primarily used for their analgesic properties, this compound is explored for a broader range of applications, including antimicrobial and anticancer research .
Properties
CAS No. |
91567-63-4 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-[2-(4-aminophenyl)ethyl]-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-8-11(15)14(12(16)17-8)7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
CXFTUDNPVWUFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)O1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


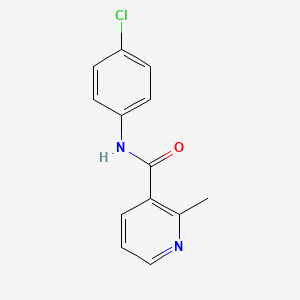

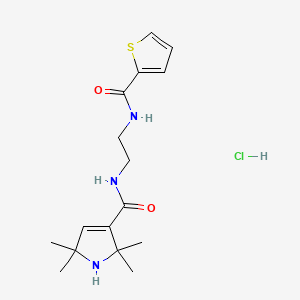
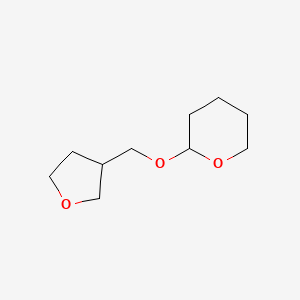

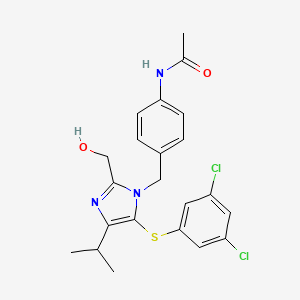
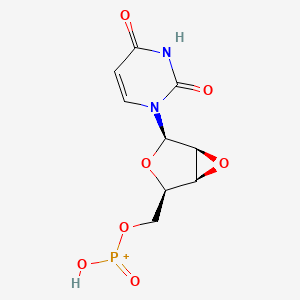

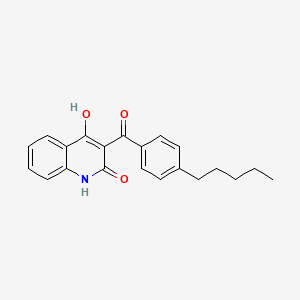
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
